Cas no 1803670-13-4 (2-Amino-3-chloro-5-(difluoromethyl)-4-fluoropyridine)

2-Amino-3-chloro-5-(difluoromethyl)-4-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-chloro-5-(difluoromethyl)-4-fluoropyridine
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- Inchi: 1S/C6H4ClF3N2/c7-3-4(8)2(5(9)10)1-12-6(3)11/h1,5H,(H2,11,12)
- InChI Key: KSKBOOKOGWPLNU-UHFFFAOYSA-N
- SMILES: ClC1=C(N)N=CC(C(F)F)=C1F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 158
- Topological Polar Surface Area: 38.9
- XLogP3: 1.9
2-Amino-3-chloro-5-(difluoromethyl)-4-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029071227-1g |
2-Amino-3-chloro-5-(difluoromethyl)-4-fluoropyridine |
1803670-13-4 | 97% | 1g |
$1,549.60 | 2022-04-02 |
2-Amino-3-chloro-5-(difluoromethyl)-4-fluoropyridine Related Literature
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
Additional information on 2-Amino-3-chloro-5-(difluoromethyl)-4-fluoropyridine
Introduction to 2-Amino-3-chloro-5-(difluoromethyl)-4-fluoropyridine (CAS No. 1803670-13-4)
2-Amino-3-chloro-5-(difluoromethyl)-4-fluoropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1803670-13-4, is a fluorinated pyridine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules that exhibit diverse biological activities, making it a valuable scaffold for the development of novel therapeutic agents.
The structural features of 2-Amino-3-chloro-5-(difluoromethyl)-4-fluoropyridine include a pyridine core substituted with an amino group at the 2-position, a chloro group at the 3-position, and a difluoromethyl group at the 5-position, with an additional fluorine atom at the 4-position. These substituents contribute to its unique electronic and steric properties, which are critical for its interaction with biological targets.
In recent years, there has been a growing interest in fluorinated pyridines due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The presence of multiple fluorine atoms in 2-Amino-3-chloro-5-(difluoromethyl)-4-fluoropyridine particularly makes it an attractive candidate for drug discovery efforts aimed at modulating enzyme activity and receptor binding.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. The fluorinated pyridine moiety in 2-Amino-3-chloro-5-(difluoromethyl)-4-fluoropyridine can serve as a key pharmacophore for designing selective kinase inhibitors by improving interactions with the active site of these enzymes.
Recent studies have demonstrated that compounds with similar structural motifs can exhibit potent inhibitory effects against various kinases. For instance, research published in the journal *Bioorganic & Medicinal Chemistry* highlighted the discovery of novel pyridine-based kinase inhibitors that incorporate fluorinated substituents to enhance binding affinity and selectivity. These findings suggest that 2-Amino-3-chloro-5-(difluoromethyl)-4-fluoropyridine could be a promising lead compound for further optimization towards developing next-generation kinase inhibitors.
Another area where this compound shows promise is in the development of antiviral agents. The unique electronic properties of fluorinated pyridines can influence the interactions between drug molecules and viral enzymes or receptors. A study published in *Journal of Medicinal Chemistry* explored the use of fluorinated pyridines as scaffolds for antiviral drug discovery, demonstrating their ability to modulate viral protease activity and inhibit viral replication. Given its structural features, 2-Amino-3-chloro-5-(difluoromethyl)-4-fluoropyridine could potentially be modified to target viral enzymes or receptors, offering a new strategy for combating viral infections.
The synthesis of 2-Amino-3-chloro-5-(difluoromethyl)-4-fluoropyridine also presents an interesting challenge for synthetic chemists. The introduction of multiple fluorine atoms requires precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution, have been employed to construct the desired fluorinated pyridine core. These synthetic approaches not only highlight the versatility of modern organic chemistry but also underscore the importance of innovative synthetic strategies in accessing complex molecular architectures.
In conclusion, 2-Amino-3-chloro-5-(difluoromethyl)-4-fluoropyridine (CAS No. 1803670-13-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases, including cancer and viral infections. As research in this area continues to advance, compounds like 2-Amino-3-chloro-5-(difluoromethyl)-4-fluoropyridine are likely to play an increasingly important role in drug discovery and development efforts worldwide.
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